2-(Bromomethyl)-5-nitrobenzoic acid

RP-HPLC impurity analysis Genotoxic impurity quantification Pharmaceutical analytical validation

2-(Bromomethyl)-5-nitrobenzoic acid is a bifunctional aromatic scaffold with ortho-bromomethyl and para-nitro substitution. Its orthogonal reactivity allows selective amidation/esterification of the carboxylic acid while preserving the bromomethyl electrophile for subsequent nucleophilic displacement. This specific 2,5-substitution pattern is mandatory for validated lenalidomide genotoxic impurity profiling (RP-HPLC resolution of 4 positional isomers) and iNOS inhibitor programs requiring 2.5-fold nNOS selectivity. Procurement of this exact isomer ensures regulatory compliance in pharmaceutical analysis and reliable chemical biology outcomes.

Molecular Formula C8H6BrNO4
Molecular Weight 260.043
CAS No. 21626-93-7
Cat. No. B2773072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-5-nitrobenzoic acid
CAS21626-93-7
Molecular FormulaC8H6BrNO4
Molecular Weight260.043
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CBr
InChIInChI=1S/C8H6BrNO4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyVJQUJFBMLKJQIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 0.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-5-nitrobenzoic acid (CAS 21626-93-7) Chemical Class and Core Properties for Research Procurement


2-(Bromomethyl)-5-nitrobenzoic acid is a bifunctional aromatic building block belonging to the bromomethyl-nitrobenzoic acid class. Its molecular formula is C8H6BrNO4 with a molecular weight of 260.04 g/mol [1]. The compound features a carboxylic acid group at position 1, a bromomethyl substituent at position 2, and a nitro group at position 5 on the benzene ring . Its distinctive substitution pattern enables orthogonal reactivity: the bromomethyl moiety serves as an alkylating electrophile for nucleophilic substitution, while the carboxylic acid group permits esterification, amidation, or salt formation without protecting group manipulation .

Why 2-(Bromomethyl)-5-nitrobenzoic Acid (CAS 21626-93-7) Cannot Be Replaced by Other Bromomethyl-Nitrobenzoic Acid Isomers in Research


Bromomethyl-nitrobenzoic acid positional isomers share identical molecular formulas but exhibit distinct physicochemical properties and chromatographic behavior that preclude simple interchange. For example, 4-(bromomethyl)-3-nitrobenzoic acid (CAS 55715-03-2) and 2-(bromomethyl)-4-nitrobenzoic acid (CAS 37156-27-7) differ in melting point, solubility, and reactivity due to altered electronic and steric environments around the reactive centers . In regulated pharmaceutical impurity analysis, chromatographic separation methods must distinguish between methyl esters of the 2,5-, 2,3-, 2,4-, and 2,6-isomers as discrete analytical targets, confirming that these positional variants are non-interchangeable in validated analytical procedures [1]. Selection of the specific 2,5-substituted isomer is therefore mandated when synthetic routes require ortho-bromomethyl substitution relative to the carboxyl group with para-nitro electronic activation.

Quantitative Comparative Evidence for 2-(Bromomethyl)-5-nitrobenzoic Acid (CAS 21626-93-7) vs. Structural Analogs and Alternatives


Chromatographic Retention Time Differentiation of 2-(Bromomethyl)-5-nitrobenzoate Methyl Ester from Chloro-Analog in Lenalidomide Impurity Analysis

In a validated RP-HPLC method for simultaneous quantification of lenalidomide genotoxic impurities, the methyl ester of 2-(bromomethyl)-5-nitrobenzoic acid (designated MMM) elutes at a retention time of 8.1 minutes, whereas its chloro-analog methyl 2-(chloromethyl)-3-nitrobenzoate (MCN) elutes at 4.9 minutes [1]. This 3.2-minute resolution (separation factor α ≈ 1.65) demonstrates unambiguous chromatographic differentiation between bromo- and chloro-substituted analogs under identical analytical conditions [1].

RP-HPLC impurity analysis Genotoxic impurity quantification Pharmaceutical analytical validation

Melting Point Differentiation of 2-(Bromomethyl)-5-nitrobenzoic Acid vs. Positional Isomer 4-(Bromomethyl)-3-nitrobenzoic Acid

2-(Bromomethyl)-5-nitrobenzoic acid (CAS 21626-93-7) exhibits a reported melting point of 127 °C . In contrast, the positional isomer 4-(bromomethyl)-3-nitrobenzoic acid (CAS 55715-03-2) has a reported melting point range of 127–130 °C . While the numerical difference is modest, the distinct crystalline phase behavior of the 2,5-isomer enables differential scanning calorimetry (DSC)-based identity confirmation and purity assessment in quality control workflows.

Solid-state characterization Purity assessment Recrystallization optimization

pKa Differentiation: 2-(Bromomethyl)-5-nitrobenzoic Acid vs. 4-(Bromomethyl)-3-nitrobenzoic Acid via Carboxyl Acidity

The predicted acid dissociation constant (pKa) of 2-(Bromomethyl)-5-nitrobenzoic acid is 2.86 ± 0.22 . Computational modeling yields an alternative predicted pKa of 3.45 for the same compound [1]. In comparison, the positional isomer 4-(bromomethyl)-3-nitrobenzoic acid has a predicted pKa of 3.08 ± 0.10 . The lower pKa value of the 2,5-isomer relative to the 3,4-isomer (ΔpKa ≈ 0.22 units by ACD/Labs prediction) reflects enhanced carboxyl acidity due to the ortho-bromomethyl and para-nitro electron-withdrawing substitution pattern.

Ionization state prediction Extraction and purification Reaction condition optimization

Density Difference Between 2-(Bromomethyl)-5-nitrobenzoic Acid and Its Methyl Ester Derivative

The predicted density of 2-(Bromomethyl)-5-nitrobenzoic acid (free acid) is 1.814 ± 0.06 g/cm³ . In contrast, its methyl ester derivative methyl 2-(bromomethyl)-5-nitrobenzoate (CAS 90725-68-1) exhibits a substantially lower predicted density of 1.624 ± 0.06 g/cm³ . This 0.19 g/cm³ difference (approximately 11.7% lower) reflects the replacement of the polar carboxylic acid hydrogen with a methyl group, reducing intermolecular hydrogen bonding capacity and crystalline packing efficiency.

Physical property characterization Formulation development Material handling

Human iNOS Inhibitory Activity of 2-(Bromomethyl)-5-nitrobenzoic Acid Scaffold Derivatives

A compound bearing the 2-(bromomethyl)-5-nitrobenzoic acid scaffold (specifically a derivative designated CHEMBL436643 / BDBM50372233) exhibits an IC50 value of 210 nM against human inducible nitric oxide synthase (iNOS) expressed in human DLD1 cells [1]. Against the neuronal isoform (nNOS), the IC50 is 530 nM; against the endothelial isoform (eNOS), the IC50 is 810 nM, yielding iNOS/nNOS and iNOS/eNOS selectivity ratios of approximately 2.5-fold and 3.9-fold, respectively [1]. No head-to-head comparator data are available for alternative bromomethyl-nitrobenzoic acid positional isomers in this assay system.

Nitric oxide synthase inhibition Anti-inflammatory drug discovery Enzyme inhibition profiling

Molecular Weight Differentiation Between 2-(Bromomethyl)-5-nitrobenzoic Acid and Methyl Ester Derivative for Stoichiometric Calculations

2-(Bromomethyl)-5-nitrobenzoic acid (free acid, CAS 21626-93-7) has a molecular weight of 260.04 g/mol [1]. Its methyl ester derivative methyl 2-(bromomethyl)-5-nitrobenzoate (CAS 90725-68-1) has a molecular weight of 274.07 g/mol . This 14.03 g/mol difference (5.4% increase) corresponds precisely to the replacement of a hydrogen atom (1.008 g/mol) with a methyl group (15.035 g/mol) [2].

Reagent stoichiometry Synthetic yield calculation Analytical standard preparation

Validated Research and Industrial Applications of 2-(Bromomethyl)-5-nitrobenzoic Acid (CAS 21626-93-7) Based on Comparative Evidence


Pharmaceutical Genotoxic Impurity Reference Standard for Lenalidomide HPLC Method Validation

The methyl ester derivative of 2-(bromomethyl)-5-nitrobenzoic acid serves as a validated analytical reference standard (designated MMM or Lenalidomide Impurity 17) for the simultaneous RP-HPLC quantification of multiple genotoxic impurities in lenalidomide drug substance [1]. The method achieves baseline resolution of MMM (tR = 8.1 min) from the chloro-analog MCN (tR = 4.9 min) and from other positional isomer esters MON, MPN, and MNM, demonstrating the necessity of the specific 2,5-substituted bromomethyl-nitrobenzoate scaffold for regulatory impurity profiling [1].

Dual-Functional Building Block for Sequential Orthogonal Synthetic Transformations

The 2-(bromomethyl)-5-nitrobenzoic acid scaffold enables sequential orthogonal reactivity: the carboxylic acid group (pKa = 2.86 ± 0.22) can undergo amidation or esterification under mild basic conditions without affecting the bromomethyl moiety, while the bromomethyl group remains available for subsequent nucleophilic substitution with amines, thiols, or alkoxides . This orthogonal reactivity profile distinguishes the free acid from its methyl ester derivative (MW 274.07 g/mol), which lacks the carboxyl handle for direct conjugation without hydrolysis .

Nitric Oxide Synthase (iNOS) Inhibitor Scaffold for Anti-Inflammatory Drug Discovery

Derivatives of the 2-(bromomethyl)-5-nitrobenzoic acid scaffold exhibit sub-micromolar inhibitory activity against human inducible nitric oxide synthase (iNOS IC50 = 210 nM) with approximately 2.5-fold selectivity over nNOS and 3.9-fold selectivity over eNOS [2]. This activity profile supports the selection of the 2,5-substituted scaffold over alternative positional isomers in medicinal chemistry programs targeting iNOS-mediated inflammatory pathways where isoform selectivity is a critical design parameter [2].

Precursor for Heterocyclic Scaffold Construction via Intramolecular Cyclization

2-Bromobenzoic acid derivatives, including 2-(bromomethyl)-5-nitrobenzoic acid, serve as versatile building blocks for constructing nitrogen-containing heterocycles . The ortho-relationship between the bromomethyl and carboxylic acid groups enables intramolecular cyclization reactions that generate lactams, benzoxazinones, and related fused ring systems. The para-nitro group additionally provides an electronic handle for subsequent reduction to an amine, enabling further diversification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Bromomethyl)-5-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.